Cas no 2375274-48-7 (3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one)
3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one
- 3,3-dimethyl-1-(pyrrolidin-3-yl)azetidin-2-one
- Z3680447885
-
- Inchi: 1S/C9H16N2O/c1-9(2)6-11(8(9)12)7-3-4-10-5-7/h7,10H,3-6H2,1-2H3
- InChI Key: UUVXFJPOZYIGFU-UHFFFAOYSA-N
- SMILES: O=C1C(C)(C)CN1C1CNCC1
Computed Properties
- Exact Mass: 168.126263138 g/mol
- Monoisotopic Mass: 168.126263138 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 168.24
- XLogP3: 0.1
- Topological Polar Surface Area: 32.299
3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7438231-0.05g |
3,3-dimethyl-1-(pyrrolidin-3-yl)azetidin-2-one |
2375274-48-7 | 95.0% | 0.05g |
$174.0 | 2025-03-11 | |
| Enamine | EN300-7438231-0.1g |
3,3-dimethyl-1-(pyrrolidin-3-yl)azetidin-2-one |
2375274-48-7 | 95.0% | 0.1g |
$257.0 | 2025-03-11 | |
| Enamine | EN300-7438231-0.25g |
3,3-dimethyl-1-(pyrrolidin-3-yl)azetidin-2-one |
2375274-48-7 | 95.0% | 0.25g |
$367.0 | 2025-03-11 | |
| Enamine | EN300-7438231-0.5g |
3,3-dimethyl-1-(pyrrolidin-3-yl)azetidin-2-one |
2375274-48-7 | 95.0% | 0.5g |
$579.0 | 2025-03-11 | |
| Enamine | EN300-7438231-1.0g |
3,3-dimethyl-1-(pyrrolidin-3-yl)azetidin-2-one |
2375274-48-7 | 95.0% | 1.0g |
$743.0 | 2025-03-11 | |
| Enamine | EN300-7438231-2.5g |
3,3-dimethyl-1-(pyrrolidin-3-yl)azetidin-2-one |
2375274-48-7 | 95.0% | 2.5g |
$1454.0 | 2025-03-11 | |
| Enamine | EN300-7438231-5.0g |
3,3-dimethyl-1-(pyrrolidin-3-yl)azetidin-2-one |
2375274-48-7 | 95.0% | 5.0g |
$2152.0 | 2025-03-11 | |
| Enamine | EN300-7438231-10.0g |
3,3-dimethyl-1-(pyrrolidin-3-yl)azetidin-2-one |
2375274-48-7 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 | |
| Aaron | AR028G7B-50mg |
3,3-dimethyl-1-(pyrrolidin-3-yl)azetidin-2-one |
2375274-48-7 | 95% | 50mg |
$265.00 | 2025-02-17 | |
| Aaron | AR028G7B-100mg |
3,3-dimethyl-1-(pyrrolidin-3-yl)azetidin-2-one |
2375274-48-7 | 95% | 100mg |
$379.00 | 2025-02-17 |
3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one
Research Brief on 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one (CAS: 2375274-48-7): Recent Advances and Applications
In recent years, the compound 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one (CAS: 2375274-48-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique azetidin-2-one (β-lactam) core, has shown promising potential in drug discovery, particularly in the development of novel therapeutics targeting bacterial infections and central nervous system (CNS) disorders. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and potential applications.
The structural uniqueness of 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one lies in its fused pyrrolidine and β-lactam rings, which confer both rigidity and functional versatility. Recent synthetic methodologies have focused on optimizing the yield and enantioselectivity of this compound, with studies reporting improved catalytic asymmetric routes using chiral auxiliaries or organocatalysts. These advances are critical for scaling up production and ensuring reproducibility in preclinical studies.
Pharmacological evaluations of 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one have revealed its dual role as a potential antibiotic and neuroactive agent. In antimicrobial studies, the compound exhibits inhibitory activity against β-lactamase-producing bacterial strains, suggesting its utility in overcoming antibiotic resistance. Concurrently, its ability to modulate neurotransmitter receptors, particularly GABAA and NMDA receptors, positions it as a candidate for treating epilepsy and neurodegenerative diseases. Recent in vivo models have demonstrated its blood-brain barrier permeability and favorable pharmacokinetic profiles.
Mechanistic studies using X-ray crystallography and molecular docking have elucidated the compound's binding modes with target proteins. For instance, the β-lactam ring interacts with the active site of penicillin-binding proteins (PBPs), while the pyrrolidine moiety enhances binding affinity through hydrophobic interactions. These insights are driving structure-activity relationship (SAR) campaigns to design derivatives with improved potency and selectivity.
Despite these advancements, challenges remain in optimizing the compound's metabolic stability and reducing off-target effects. Recent toxicological assessments indicate dose-dependent hepatotoxicity, prompting research into prodrug strategies or formulation technologies to mitigate adverse effects. Collaborative efforts between academia and industry are underway to address these limitations while advancing the compound toward clinical trials.
In conclusion, 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one represents a multifaceted scaffold with broad therapeutic potential. Ongoing research is expected to refine its applications, particularly in combating multidrug-resistant infections and CNS disorders. This brief underscores the need for interdisciplinary collaboration to translate these findings into viable clinical solutions.
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